molecular formula C18H20N2O3S B486544 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole CAS No. 791843-64-6

1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole

Cat. No.: B486544
CAS No.: 791843-64-6
M. Wt: 344.4g/mol
InChI Key: SNCIUKJYLAVHCE-UHFFFAOYSA-N
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Description

“1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole” is an organic compound that contains several functional groups, including an ethoxy group, a propan-2-yl (or isopropyl) group, a phenyl group, a sulfonyl group, and a benzimidazole group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would likely form a planar, aromatic ring system, while the ethoxy and isopropyl groups would add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzimidazole group is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions . The sulfonyl group could potentially be involved in substitution reactions as well .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar isopropyl group could affect its solubility .

Future Directions

The study of benzimidazole derivatives is a promising area of research, given their potential biological activities. Future work could involve synthesizing and testing various derivatives of this compound to explore their potential as therapeutic agents .

Properties

IUPAC Name

1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-18-10-9-14(11-15(18)13(2)3)24(21,22)20-12-19-16-7-5-6-8-17(16)20/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCIUKJYLAVHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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